molecular formula C13H19FO3 B14620201 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-23-1

1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol

Cat. No.: B14620201
CAS No.: 58021-23-1
M. Wt: 242.29 g/mol
InChI Key: AWVVRIBNOILJCO-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the reaction of 2-fluorophenol with an appropriate butanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
  • 1-[(2-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
  • 1-[(2-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol

Uniqueness

1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and ability to form strong hydrogen bonds contribute to the compound’s distinct properties.

Properties

CAS No.

58021-23-1

Molecular Formula

C13H19FO3

Molecular Weight

242.29 g/mol

IUPAC Name

1-[(2-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol

InChI

InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-6-4-5-7-12(11)14/h4-7,15H,3,8-10H2,1-2H3

InChI Key

AWVVRIBNOILJCO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(COCC1=CC=CC=C1F)O

Origin of Product

United States

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